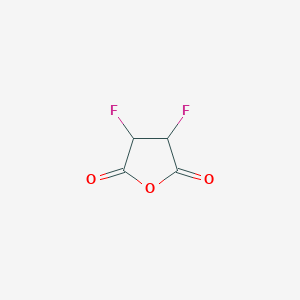

3,4-Difluorooxolane-2,5-dione

Description

Significance of Cyclic Anhydride (B1165640) Functional Groups in Advanced Organic Synthesis

Cyclic anhydrides are a class of organic compounds characterized by a ring structure containing two carbonyl groups attached to the same oxygen atom. youtube.comfiveable.me This functional group is formed by the intramolecular dehydration of a dicarboxylic acid. youtube.com Common examples include succinic anhydride and maleic anhydride. fiveable.mesalempress.com

The reactivity of cyclic anhydrides makes them valuable intermediates in a variety of organic transformations. youtube.comfiveable.me The carbonyl carbons are electrophilic, rendering them susceptible to attack by nucleophiles. youtube.com This reactivity is harnessed in reactions such as:

Polymerization: Cyclic anhydrides are used in the production of polymers like polyesters and polyamides. wikipedia.org

Esterification and Amidation: They react with alcohols and amines to form esters and amides, respectively, which are crucial reactions in the synthesis of pharmaceuticals and other fine chemicals. youtube.comwikipedia.org

Acylation Reactions: Cyclic anhydrides serve as acylating agents, for instance, in Friedel-Crafts acylations. wikipedia.org

The five- or six-membered ring structures of many common cyclic anhydrides are relatively stable and readily formed. salempress.com Their utility in synthesis lies in their ability to introduce dicarboxylic acid functionalities into molecules in a controlled manner.

Strategic Role of Fluorination in Modulating Chemical Reactivity and Electronic Properties within Cyclic Systems

Fluorination, the introduction of fluorine atoms into a molecule, can dramatically alter its properties. acs.orgrsc.org The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which can significantly impact the reactivity of nearby functional groups. rsc.org

In the context of cyclic systems like anhydrides, fluorination can:

Enhance Electrophilicity: The electron-withdrawing fluorine atoms increase the partial positive charge on the carbonyl carbons, making the anhydride more susceptible to nucleophilic attack. rsc.org This can lead to faster reaction rates and allow for reactions with weaker nucleophiles.

Influence Ring Conformation: The size and electronic properties of fluorine can affect the bond angles and torsional strain within the ring, potentially influencing its stability and reactivity.

Modify Biological Activity: In medicinal chemistry, the introduction of fluorine can improve metabolic stability, bioavailability, and binding affinity of a drug molecule. acs.org

Research has shown that the position of the fluorine atom can have a significant effect. For example, a fluorine atom in the para position of a phenyl ring attached to a cyclic system showed better stereoselectivity in a particular reaction compared to an ortho-substituted one, which was attributed to steric hindrance. nih.gov

Overview of 3,4-Difluorooxolane-2,5-dione within the Succinic Anhydride Class and its Structural Context

This compound is a fluorinated derivative of succinic anhydride, which has the IUPAC name oxolane-2,5-dione. sigmaaldrich.comchemsrc.com The parent compound, succinic anhydride, is a five-membered ring containing an anhydride functional group. fiveable.me In this compound, two hydrogen atoms on the carbons at positions 3 and 4 are replaced by fluorine atoms.

The presence of these two fluorine atoms is expected to significantly increase the electrophilicity of the carbonyl carbons, making it a more reactive building block in organic synthesis compared to its non-fluorinated counterpart.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| CAS Number | 1448159-19-0 sigmaaldrich.combldpharm.com |

| Molecular Formula | C4H2F2O3 bldpharm.com |

| Molecular Weight | 136.05 g/mol bldpharm.com |

| IUPAC Name | This compound sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H2F2O3 |

|---|---|

Molecular Weight |

136.05 g/mol |

IUPAC Name |

3,4-difluorooxolane-2,5-dione |

InChI |

InChI=1S/C4H2F2O3/c5-1-2(6)4(8)9-3(1)7/h1-2H |

InChI Key |

LYLLEHAKJQMXJO-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(=O)OC1=O)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Difluorooxolane 2,5 Dione

Direct Synthesis Approaches to Difluorinated Anhydrides

Direct approaches to 3,4-Difluorooxolane-2,5-dione focus on the formation of the difluorinated succinic anhydride (B1165640) scaffold in a minimal number of steps, either by cyclizing a pre-fluorinated precursor, directly fluorinating the anhydride ring, or employing oxidative methods.

Cyclization Reactions of Fluorinated 1,4-Dicarboxylic Acids

The most straightforward direct synthesis of this compound involves the dehydration of its corresponding dicarboxylic acid, 2,3-difluorosuccinic acid. This method hinges on the prior synthesis of the fluorinated diacid. Both erythro and threo diastereomers of 2,3-difluorosuccinic acid can be synthesized, which would, in turn, yield the corresponding cis- and trans-difluoroanhydrides.

A common route to 2,3-difluorosuccinic acid involves the conversion of the hydroxyl groups of tartaric acid esters to fluorine. For instance, dimethyl L-tartrate or dimethyl meso-tartrate (B1217512) can be treated with sulfur tetrafluoride (SF₄) in the presence of hydrogen fluoride (B91410) (HF) to yield the respective erythro and threo isomers of dimethyl 2,3-difluorosuccinate. Subsequent hydrolysis of these esters provides the 2,3-difluorosuccinic acids.

Once the 2,3-difluorosuccinic acid is obtained, the formation of the anhydride ring is typically achieved through dehydration. This can be accomplished using various dehydrating agents. Common reagents for this transformation include acetic anhydride, acetyl chloride, or phosphorus pentoxide (P₂O₅). The reaction involves heating the dicarboxylic acid with the dehydrating agent to drive off water and promote the intramolecular cyclization to form the five-membered anhydride ring. The choice of dehydrating agent and reaction conditions can be optimized to maximize the yield and purity of the final product.

| Starting Material | Reagents for Fluorination | Intermediate | Dehydrating Agent | Final Product |

| Dimethyl L-tartrate | SF₄, HF | erythro-Dimethyl 2,3-difluorosuccinate | Acetic anhydride | cis-3,4-Difluorooxolane-2,5-dione |

| Dimethyl meso-tartrate | SF₄, HF | threo-Dimethyl 2,3-difluorosuccinate | Acetyl chloride | trans-3,4-Difluorooxolane-2,5-dione |

Direct Fluorination of Oxolane-2,5-dione Precursors

An alternative direct approach is the fluorination of the parent oxolane-2,5-dione (succinic anhydride). This method is conceptually simple but presents significant challenges due to the high reactivity of many fluorinating agents.

Elemental fluorine (F₂) is a powerful fluorinating agent that can, in principle, directly substitute C-H bonds with C-F bonds. However, reactions with elemental fluorine are often highly exothermic and difficult to control, leading to a mixture of products and potential degradation of the starting material. nih.gov The selectivity for the desired 3,4-difluoro product over other fluorinated or decomposition products would be a major hurdle. mt.com20.210.105 Specialized techniques, such as using diluted fluorine gas at low temperatures in inert solvents, would be necessary to attempt such a transformation with any degree of success.

Electrochemical fluorination (ECF), also known as the Simons process, offers another avenue for direct fluorination. In this method, the organic substrate is dissolved in anhydrous hydrogen fluoride and subjected to an electric current. This technique can be effective for the perfluorination of organic compounds. The application of ECF to succinic or maleic anhydride has been explored, though it often leads to a mixture of perfluorinated and fragmented products rather than selective vicinal difluorination.

More selective and milder fluorinating agents could also be considered. Reagents like xenon difluoride (XeF₂) are known to perform fluorination under specific conditions, sometimes with catalytic amounts of HF. However, the direct vicinal difluorination of a saturated cyclic anhydride like succinic anhydride using such reagents is not a well-established transformation and would require significant investigation to develop a viable synthetic protocol.

Oxidative Routes to Difluorinated Anhydride Scaffolds

Oxidative methods for the formation of anhydride rings are known, but their application to the synthesis of difluorinated scaffolds is less common. One hypothetical oxidative route could involve the oxidation of a suitable difluorinated precursor. For example, the oxidation of a difluorinated furan (B31954) derivative could potentially yield the desired anhydride. However, the stability of the starting materials and the control of the oxidation to prevent ring-opening or other side reactions would be critical challenges.

Another conceptual approach involves the oxidative fragmentation of a more complex molecule. While this has been demonstrated for the synthesis of mixed anhydrides from tertiary cyclopropanols, a direct application to form a cyclic difluorinated anhydride is not readily apparent and would represent a novel synthetic strategy. mdpi.com

Multi-step Synthetic Pathways Utilizing Fluorinated Intermediates

Multi-step syntheses provide greater flexibility in constructing the target molecule by building it from simpler, readily available fluorinated or non-fluorinated precursors.

Approaches from Substituted Maleic Anhydride or Furan-2,5-dione Derivatives

A plausible multi-step pathway to this compound could commence with maleic anhydride (furan-2,5-dione). The double bond in maleic anhydride provides a reactive site for the introduction of functionality that can be subsequently converted to fluorine atoms.

One potential strategy involves the halogenation of the double bond. For instance, maleic acid (the hydrolysis product of maleic anhydride) can be brominated to yield 2,3-dibromosuccinic acid. This dibrominated diacid could then be subjected to a halogen exchange reaction (halex reaction) using a suitable fluoride source, such as potassium fluoride or silver fluoride, to replace the bromine atoms with fluorine. The resulting 2,3-difluorosuccinic acid can then be cyclized to the target anhydride as described in section 2.1.1.

| Precursor | Step 1 | Intermediate | Step 2 | Intermediate | Step 3 | Final Product |

| Maleic Anhydride | Hydrolysis | Maleic Acid | Bromination | 2,3-Dibromosuccinic Acid | Halogen Exchange | 2,3-Difluorosuccinic Acid |

| Dehydration/Cyclization | This compound |

Ring-Closing Reactions Involving Fluorinated Succinate (B1194679) or Related Precursors

This approach is closely related to the cyclization of fluorinated 1,4-dicarboxylic acids but focuses on the broader context of forming the anhydride ring from various fluorinated succinate derivatives. The key step is the intramolecular cyclization to form the five-membered anhydride ring.

Starting from dialkyl 2,3-difluorosuccinates, which can be prepared as described in section 2.1.1, direct conversion to the anhydride without isolating the diacid is a possibility. This might be achieved by treatment with a strong acid and a dehydrating agent under anhydrous conditions.

Alternatively, other derivatives of 2,3-difluorosuccinic acid could serve as precursors. For example, the corresponding diacyl chloride could be synthesized from the diacid using a reagent like thionyl chloride. The diacyl chloride would be highly reactive and could potentially be induced to cyclize to the anhydride, although intermolecular polymerization might be a competing reaction.

The successful synthesis of this compound relies on the careful selection of fluorination and cyclization methods, with the pathway involving the dehydration of 2,3-difluorosuccinic acid being the most established and direct route. Further research into direct fluorination and novel multi-step pathways could provide more efficient and versatile methods for obtaining this valuable fluorinated building block.

Novel Fluorination Strategies for Anhydride Ring Systems

The direct difluorination of the succinic anhydride ring presents a formidable challenge due to the inherent reactivity of the anhydride moiety and the need for precise control over the stereochemistry of the newly introduced carbon-fluorine bonds. Traditional fluorination methods often lack the required selectivity for such systems. Consequently, researchers have explored innovative strategies to effectively fluorinate these cyclic anhydrides.

One of the promising approaches involves the use of potent electrophilic fluorinating agents. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® have been investigated for their ability to deliver "F+" equivalents to electron-rich substrates. In the context of anhydride fluorination, the strategy often relies on the in situ generation of an enolate or a similar nucleophilic intermediate from the anhydride, which then attacks the electrophilic fluorine source.

Recent studies have highlighted the potential of electrochemical fluorination as a direct method for the synthesis of fluorinated organic compounds. The electrochemical fluorination of succinic acid and its anhydride has been explored, offering a potentially more sustainable and direct route to polyfluorinated products. This method avoids the need for stoichiometric fluorinating reagents, instead utilizing fluoride ions from the electrolyte. However, controlling the extent of fluorination and minimizing side reactions remains a critical challenge in these systems.

Catalyst Development and Mechanistic Insights in Synthesis Optimization

The development of efficient catalytic systems is paramount for achieving high selectivity and yield in the synthesis of this compound. While direct catalytic methods for the difluorination of succinic anhydride are still emerging, insights can be drawn from advancements in the catalytic asymmetric fluorination of other carbonyl compounds.

For instance, the use of chiral transition metal complexes, particularly those based on palladium, has proven effective in the enantioselective fluorination of β-ketoesters and other related substrates. nih.gov These catalysts typically function by forming a chiral enolate intermediate that is then selectively fluorinated. Adapting such catalytic systems to the unique electronic and steric environment of a cyclic anhydride like succinic anhydride is an active area of research. The mechanism of these reactions is believed to proceed through a metal-enolate intermediate, where the chiral ligands dictate the facial selectivity of the electrophilic fluorine attack.

Organocatalysis has also emerged as a powerful tool for asymmetric fluorination. Chiral amines, phosphoric acids, and bifunctional catalysts bearing hydrogen-bond donors have been successfully employed to activate substrates towards enantioselective fluorination. The proposed mechanism often involves the formation of a chiral enamine or enolate intermediate, which is then attacked by an electrophilic fluorinating agent. Understanding the non-covalent interactions between the catalyst, substrate, and fluorinating agent is crucial for rational catalyst design and optimization.

Mechanistic studies, including kinetic analysis and computational modeling, are vital for elucidating the reaction pathways and identifying the rate-determining and selectivity-determining steps. For the electrophilic fluorination of anhydride systems, key questions remain regarding the precise nature of the reactive intermediate and the transition state of the C-F bond-forming step. A deeper understanding of these mechanistic details will undoubtedly pave the way for the development of more efficient and selective catalysts.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving optimal yield and selectivity in the synthesis of this compound necessitates a systematic optimization of various reaction parameters. The choice of fluorinating agent, catalyst, solvent, temperature, and reaction time all play a critical role in the outcome of the reaction.

Table 1: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Influence on Reaction | Considerations for Optimization |

| Fluorinating Agent | Affects reactivity, selectivity, and safety. | Comparison of electrophilic (e.g., Selectfluor®, NFSI) and nucleophilic sources. Stoichiometry is critical to control the degree of fluorination. |

| Catalyst | Determines the reaction rate and stereoselectivity. | Screening of various metal-based and organocatalysts. Catalyst loading needs to be optimized for efficiency and cost-effectiveness. |

| Solvent | Influences solubility of reactants, reaction rate, and selectivity. | A range of aprotic and protic solvents should be evaluated. Polarity and coordinating ability can significantly impact the reaction pathway. |

| Temperature | Affects reaction kinetics and can influence selectivity. | Lower temperatures may favor higher stereoselectivity, while higher temperatures can increase the reaction rate. |

| Reaction Time | Crucial for achieving complete conversion without product degradation. | Monitoring the reaction progress over time is essential to determine the optimal duration. |

| Additives/Co-catalysts | Can enhance catalyst activity or selectivity. | Bases or Lewis acids may be required to facilitate the formation of the reactive intermediate. |

For example, in electrophilic fluorination reactions, the choice of solvent can dramatically influence the reactivity of the fluorinating agent and the stability of the intermediates. Aprotic solvents are often preferred to avoid unwanted side reactions with the anhydride. The concentration of the reactants is another important factor that can affect both the reaction rate and the formation of byproducts.

A design of experiments (DoE) approach can be a powerful tool for systematically optimizing multiple reaction variables simultaneously. This statistical methodology allows for the efficient identification of the optimal conditions to maximize the yield of this compound while minimizing the formation of undesired mono-fluorinated or over-fluorinated products. Careful analysis of the product distribution under different conditions provides valuable data for refining the synthetic protocol and gaining a deeper understanding of the reaction mechanism.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Difluorooxolane 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 3,4-Difluorooxolane-2,5-dione in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹⁹F), one can map out the connectivity of atoms and infer stereochemical relationships.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, showing a single resonance for the two equivalent protons at the C3 and C4 positions. The chemical shift of these protons would be influenced by the presence of the electronegative fluorine atoms and the carbonyl groups. The signal is anticipated to appear as a complex multiplet due to coupling with the adjacent fluorine atoms.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals corresponding to the two types of carbon atoms in the molecule: the carbonyl carbons (C2 and C5) and the fluorinated methine carbons (C3 and C4). The carbonyl carbons are expected to resonate at a lower field (higher ppm value) compared to the methine carbons. The carbon signals for C3 and C4 will exhibit splitting due to one-bond coupling with the directly attached fluorine atoms (¹J-CF), which is typically large. Further, smaller two-bond couplings to the other fluorine atom (²J-CF) might also be observed.

Expected ¹H and ¹³C NMR Data:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H (H3, H4) | 4.5 - 5.5 | Multiplet | JH-F: 45 - 55 (geminal), JH-F': 15 - 25 (vicinal) |

| ¹³C (C2, C5) | 165 - 175 | Singlet (or triplet due to ²JC-F) | - |

| ¹³C (C3, C4) | 80 - 90 | Doublet of doublets | ¹JC-F: 180 - 220, ²JC-F: 20 - 40 |

¹⁹F NMR Spectroscopy for Characterization of Fluorine Environments

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.ilwikipedia.org For this compound, the two fluorine atoms are chemically equivalent and are expected to give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift will be characteristic of a fluorine atom attached to a secondary carbon. This signal will be split into a multiplet due to coupling with the geminal proton and the vicinal proton and fluorine atom.

Expected ¹⁹F NMR Data:

| Nucleus | Expected Chemical Shift (ppm vs. CFCl₃) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹⁹F (F3, F4) | -180 to -220 | Multiplet | JF-H: 45 - 55 (geminal), JF-H': 15 - 25 (vicinal), JF-F': 5 - 15 |

Application of Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals and determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the protons on C3 and C4, confirming their vicinal relationship, although this may be complex due to strong coupling.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments would establish the one-bond connectivity between protons and their directly attached carbon atoms. A cross-peak would be observed between the proton signal and the C3/C4 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of the molecule (cis vs. trans isomers). For the cis isomer, a cross-peak would be expected between the protons on C3 and C4, as they would be on the same face of the ring and thus close in space. For the trans isomer, this correlation would be absent or very weak.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Carbonyl Stretching Frequencies and Ring Vibrations in Difluorinated Systems

The IR and Raman spectra of this compound will be dominated by the strong absorptions of the carbonyl groups. Acid anhydrides typically show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. stackexchange.com In a cyclic anhydride (B1165640), the ring strain generally increases the frequency of these vibrations. The presence of highly electronegative fluorine atoms is also expected to cause a further shift to higher wavenumbers (a "blue shift") due to the inductive effect, which strengthens the C=O bonds. For cyclic anhydrides, the lower frequency band is typically more intense. spectroscopyonline.com

Expected Carbonyl Stretching Frequencies:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Asymmetric C=O Stretch | 1870 - 1900 | Weak |

| Symmetric C=O Stretch | 1800 - 1830 | Strong |

Ring vibrations, involving the stretching and bending of the C-C and C-O single bonds within the oxolane ring, are expected to appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Characterization of C-F Bond Vibrational Modes

The C-F bond stretching vibrations are typically found in the 1000-1400 cm⁻¹ region of the IR spectrum. These absorptions are usually strong due to the large change in dipole moment during the vibration. The exact position of the C-F stretching bands can be influenced by coupling with other vibrational modes in the molecule. C-F bending vibrations will occur at lower frequencies.

Expected C-F Vibrational Frequencies:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| C-F Stretch | 1050 - 1200 | Medium |

| C-F Bend | < 800 | Weak |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule and gaining insight into its structural features through fragmentation analysis.

Accurate Mass Determination for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its molecular formula. The technique measures the mass-to-charge ratio (m/z) to a high degree of precision, typically to four or more decimal places. This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₄H₂F₂O₃. sigmaaldrich.com The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. An experimental HRMS measurement that closely matches this theoretical value provides strong evidence for the confirmation of the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₂F₂O₃ |

| Theoretical Exact Mass (Monoisotopic) | 135.9917 Da |

| Hypothetical Experimental Mass | 135.9915 Da |

| Mass Difference (ppm) | -1.47 ppm |

The hypothetical experimental data is for illustrative purposes to demonstrate the principle of accurate mass determination.

Elucidation of Fragmentation Patterns for Structural Information

In mass spectrometry, the molecular ion (M+) can undergo fragmentation, breaking into smaller, charged pieces. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure and can be used to piece together its connectivity. While specific experimental fragmentation data for this compound is not detailed in the provided sources, a predictive analysis based on the structure and general fragmentation rules for cyclic anhydrides and fluorinated compounds can be made. libretexts.orgmiamioh.edu

Key fragmentation pathways would likely involve the cleavage of the anhydride ring. Common losses would include neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂). Alpha-cleavage, the breaking of bonds adjacent to the carbonyl groups, is a dominant process for carbonyl compounds. miamioh.edu The presence of fluorine atoms would also influence the fragmentation, potentially leading to the loss of a fluorine radical (F•) or fragments containing C-F bonds.

| Proposed Fragment Ion (Formula) | Neutral Loss | Theoretical m/z | Potential Origin |

|---|---|---|---|

| [C₄H₂F₂O₃]⁺• | - | 135.9917 | Molecular Ion (M⁺•) |

| [C₃H₂F₂O₂]⁺• | CO | 107.9968 | Loss of carbon monoxide |

| [C₄H₂FO₃]⁺ | F | 117.0039 | Loss of a fluorine radical |

| [C₃H₂FO]⁺ | CO₂, F | 73.0140 | Loss of carbon dioxide and fluorine |

| [C₂H₂F₂]⁺• | 2CO, O | 64.0125 | Ring cleavage and loss of two CO and one O |

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular Conformation and Bond Geometries

X-ray diffraction analysis of a suitable single crystal of this compound would yield the exact spatial coordinates of each atom in the molecule. This information allows for the precise measurement of all bond lengths, bond angles, and torsion angles. For instance, it would definitively determine the C-F, C=O, C-O, and C-C bond distances and the angles within the five-membered ring. This data provides an unambiguous confirmation of the molecular structure in the solid state. While the specific crystal structure of the title compound is not available, analysis of related structures, such as derivatives of dihydrofuran-2,5-dione, confirms that the succinic anhydride ring tends to be nearly planar. researchgate.net

| Parameter | Description | Expected Value Range |

|---|---|---|

| C-F Bond Length | Distance between carbon and fluorine atoms. | ~1.35 - 1.40 Å |

| C=O Bond Length | Distance of the carbonyl double bond. | ~1.19 - 1.22 Å |

| C-O Bond Length | Distance of the single bond in the anhydride ring. | ~1.35 - 1.45 Å |

| C-C Bond Length | Distance between carbon atoms in the ring. | ~1.50 - 1.54 Å |

| O-C=O Bond Angle | Angle within the carbonyl group. | ~120 - 125° |

Analysis of Intermolecular Interactions and Crystal Packing in the Difluorinated Anhydride

The arrangement of molecules in a crystal, known as crystal packing, is governed by non-covalent intermolecular forces. For this compound, the highly polar C=O and C-F bonds would be expected to dominate the crystal packing through strong dipole-dipole interactions. Furthermore, weak hydrogen bonds, such as C-H···O or C-H···F interactions, could play a role in stabilizing the three-dimensional lattice. Analysis of the crystal structure would reveal the specific nature and geometry of these interactions, explaining how the individual molecules assemble into a stable crystalline solid. nih.gov

Investigation of Fluorine-Induced Structural Perturbations and Planarity

The introduction of two highly electronegative fluorine atoms at the 3 and 4 positions of the oxolane ring is expected to have significant structural consequences. These fluorine substituents can induce changes in bond lengths and angles due to their steric bulk and powerful electron-withdrawing effects. A key structural question that crystallography could answer is the degree of planarity of the five-membered ring. While related succinic anhydride rings are often nearly planar, the stereoelectronic effects of the two C-F bonds could introduce a slight pucker or envelope conformation to the ring. researchgate.net This deviation from planarity would be a direct consequence of the fluorine-induced structural perturbation.

Reaction Mechanisms and Chemical Transformations of 3,4 Difluorooxolane 2,5 Dione

Ring-Opening Reactions

The strained five-membered ring of 3,4-Difluorooxolane-2,5-dione, combined with the high electrophilicity of its carbonyl carbons, makes it a prime substrate for ring-opening reactions. These reactions proceed readily with a wide range of nucleophiles.

Nucleophilic Attack Pathways and Regioselectivity

The fundamental reaction pathway for the ring-opening of this compound is nucleophilic acyl substitution. A nucleophile attacks one of the two electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequently, the ring opens by cleavage of the acyl-oxygen bond, with the carboxylate group acting as the leaving group.

The reactivity of the anhydride (B1165640) is significantly enhanced by the presence of the two fluorine atoms on the carbons adjacent to the carbonyl groups. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect polarizes the C=O bonds, increasing the partial positive charge on the carbonyl carbons. This heightened electrophilicity makes the anhydride exceptionally reactive towards nucleophiles compared to its non-fluorinated analogues like succinic anhydride and even maleic anhydride.

In terms of regioselectivity, the this compound molecule is symmetrical. The two carbonyl groups are chemically equivalent, meaning a nucleophilic attack will occur at either C2 or C5 with equal probability, leading to a single ring-opened product.

Hydrolysis and Alcoholysis Mechanisms and Kinetics

Hydrolysis: this compound reacts readily with water in a hydrolysis reaction to yield difluoromaleic acid. The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons. This is followed by a proton transfer and the subsequent opening of the ring to form the dicarboxylic acid. This reaction is typically rapid and does not require a catalyst.

Alcoholysis: In a similar fashion, alcohols can act as nucleophiles, attacking the anhydride to produce a monoester of difluoromaleic acid. This alcoholysis reaction follows the same nucleophilic acyl substitution pathway as hydrolysis.

The kinetics of these reactions are expected to be rapid. For comparison, the hydrolysis of similar cyclic anhydrides has been studied extensively. The rate of hydrolysis is influenced by ring strain and electronic effects. Maleic anhydride, with its double bond contributing to ring strain, hydrolyzes significantly faster than its saturated counterpart, succinic anhydride. rsc.org Given the potent electron-withdrawing nature of the fluorine atoms in this compound, its rate of hydrolysis is predicted to be substantially faster than that of maleic anhydride. oecd.orgnih.gov

| Anhydride | Hydrolysis Half-life (t₁/₂) | Relative Reactivity |

|---|---|---|

| Succinic anhydride | ~4.3 minutes nih.gov | Base |

| Phthalic anhydride | ~1.1 minutes | ~4x faster than Succinic |

| Maleic anhydride | ~22 seconds oecd.org | ~12x faster than Succinic |

| This compound | Predicted to be <22 seconds | Significantly faster than Maleic |

Derivatization and Functionalization Reactions

The high reactivity of this compound allows for its effective use in synthesizing a range of difluorinated derivatives.

Formation of Difluorinated Imides and Amides with Primary Amines

The reaction of this compound with primary amines provides a direct route to difluorinated amides and imides. The reaction proceeds through a two-step mechanism:

Amide Formation: A primary amine (R-NH₂) initially acts as a nucleophile, attacking a carbonyl group to open the anhydride ring. This rapid reaction forms a stable intermediate known as an amic acid, which possesses both an amide and a carboxylic acid functional group.

Imide Formation (Cyclization): Upon heating, the amic acid intermediate undergoes an intramolecular condensation reaction. The carboxylic acid group reacts with the amide, eliminating a molecule of water to form a stable five-membered cyclic imide, specifically an N-substituted difluoromaleimide.

This two-step synthesis is a versatile method for incorporating the difluoromaleimide moiety into various molecular structures.

Esterification and Etherification Reactions of Ring-Opened Products

The product of hydrolysis, difluoromaleic acid, is a dicarboxylic acid that can be readily functionalized.

Esterification: Difluoromaleic acid can be converted to its corresponding diesters through reactions with alcohols, typically under acidic conditions (Fischer esterification). In this equilibrium process, an alcohol reacts with the protonated carboxylic acid, and the reaction is driven to completion by removing the water formed, often by azeotropic distillation. A variety of dialkyl difluoromaleates can be synthesized using this method.

Etherification of the carboxylic acid groups is not a standard transformation. The focus of derivatization for the ring-opened product is on the carboxylic acid functionalities, primarily through ester or amide formation.

Cycloaddition Reactions (e.g., Diels-Alder) as a Dienophile

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wvu.edu The reaction's rate and efficiency are highly dependent on the electronic properties of the diene (the four-pi electron component) and the dienophile (the two-pi electron component). The reaction is generally fastest between an electron-rich diene and an electron-poor dienophile. wvu.edu

This compound is an exceptionally potent dienophile. Its reactivity stems from its highly electron-deficient carbon-carbon double bond. This deficiency is caused by the strong electron-withdrawing effects of four separate groups:

Two carbonyl groups of the anhydride ring.

Two vicinal fluorine atoms.

This combination makes the double bond of this compound an excellent electrophile, ready to react with a wide range of conjugated dienes, such as cyclopentadiene (B3395910) or 1,3-butadiene. wvu.edugordon.edu Its reactivity in Diels-Alder reactions is expected to surpass that of maleic anhydride, which is itself considered a very reactive dienophile due to its two carbonyl groups. gordon.edu The reaction proceeds in a concerted fashion to yield a fluorinated, bicyclic adduct, preserving the stereochemistry of the dienophile in the product. wvu.edu

| Dienophile | Activating Groups | Relative Reactivity |

|---|---|---|

| Ethene | None | Very Low |

| Propenal | -CHO | Moderate |

| Maleic Anhydride | Two -C(O)O(O)C- groups | High gordon.edu |

| This compound | Two -C(O)O(O)C- groups, Two -F atoms | Predicted to be Very High |

Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization is a primary method for the synthesis of polyesters from cyclic anhydrides. This process involves the cleavage of the endocyclic ester bond, leading to the formation of a linear polymer chain. The mechanism of ROP can be initiated by various species, including cations, anions, or coordination-insertion catalysts.

Catalytic Systems for this compound Polymerization

Specific catalytic systems for the ring-opening polymerization of this compound have not been reported in the reviewed scientific literature. However, based on the polymerization of other cyclic anhydrides, several classes of catalysts can be anticipated to be effective. researchgate.netnih.gov These include:

Metal-based catalysts: Complexes of metals such as tin, zinc, aluminum, and yttrium are commonly employed for the ROP of cyclic esters and anhydrides. nih.gov For instance, yttrium β-diketiminate complexes have been shown to be active for the copolymerization of cyclic anhydrides with epoxides. nih.govacs.org

Organocatalysts: Non-metallic catalysts, such as strong organic bases (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) and thioureas, have gained prominence for their ability to promote controlled polymerization under mild conditions. nih.gov

Bifunctional catalysts: These systems contain both a Lewis acidic site to activate the monomer and a nucleophilic or basic site to initiate polymerization, often leading to enhanced activity and selectivity. researchgate.netescholarship.org

The choice of catalyst would likely influence the polymerization kinetics, control over molar mass and dispersity, and the stereochemistry of the resulting polymer.

Table 1: Potential Catalytic Systems for the ROP of this compound (Hypothetical)

| Catalyst Class | Example Catalyst | Potential Advantages |

|---|---|---|

| Metal-based | Yttrium β-diketiminate complexes | High activity and control |

| Organocatalysts | DBU/Thiourea | Mild reaction conditions, metal-free |

Elucidation of Chain Initiation and Propagation Mechanisms

Detailed mechanistic studies on the chain initiation and propagation for the polymerization of this compound are not available. However, the general mechanisms for ROP of cyclic anhydrides can be described as follows:

Initiation: The polymerization is typically initiated by a nucleophile (e.g., an alcohol or an amine) or an organometallic species. The initiator attacks one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of a propagating species with a reactive chain end (e.g., a carboxylate or an alkoxide).

Propagation: The active chain end then attacks another monomer molecule in a similar fashion, leading to the sequential addition of monomer units and the growth of the polymer chain. In a coordination-insertion mechanism, the monomer first coordinates to the metal center of the catalyst before being inserted into the metal-acyl or metal-alkoxide bond. researchgate.net

The presence of fluorine atoms at the 3 and 4 positions of the oxolane ring is expected to significantly influence these steps by altering the electrophilicity of the carbonyl carbons.

Stereochemical Outcomes of Reactions Involving the Difluorooxolane Ring

The stereochemistry of this compound can exist in cis and trans isomeric forms. The stereochemical outcome of reactions, particularly ROP, would be highly dependent on the starting monomer's stereochemistry and the nature of the catalyst.

While no specific studies on the stereochemical outcomes of reactions involving this compound were found, general principles of stereoselective polymerization can be applied. For instance, the use of chiral catalysts can potentially lead to the formation of isotactic or syndiotactic polyesters from a racemic mixture of monomers through kinetic resolution. The stereochemistry of the difluorooxolane ring in the monomer unit will dictate the spatial arrangement of the fluorine atoms along the polymer backbone, which in turn would influence the polymer's macroscopic properties. The conformation of molecules is often dictated by electrostatic repulsion and stereoelectronic interactions, which would be significant in a fluorinated system. st-andrews.ac.uk

Influence of Fluorine Substitution on Compound Reactivity and Selectivity in Various Transformations

The substitution of hydrogen with fluorine atoms at the 3 and 4 positions of the oxolane-2,5-dione ring is expected to have a profound effect on the compound's reactivity and selectivity. nih.gov The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect (-I effect).

This electron-withdrawing effect would increase the partial positive charge on the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack. Consequently, this compound is predicted to be more reactive towards nucleophiles compared to its non-fluorinated counterpart, succinic anhydride. wikipedia.org This enhanced reactivity could lead to faster reaction rates in transformations such as hydrolysis, esterification, and ring-opening polymerization.

The fluorine atoms could also influence the regioselectivity of ring-opening if the nucleophilic attack is directed to a specific carbonyl group due to subtle electronic differences or steric hindrance. Furthermore, the presence of fluorine can alter the acidity of neighboring protons and the stability of reaction intermediates, thereby influencing reaction pathways and product distributions.

Table 2: Predicted Influence of Fluorine Substitution on the Reactivity of Oxolane-2,5-dione

| Property | Succinic Anhydride | This compound (Predicted) |

|---|---|---|

| Electrophilicity of Carbonyl Carbons | Lower | Higher |

| Reactivity towards Nucleophiles | Lower | Higher |

| Acidity of α-protons | Lower | Higher |

Computational and Theoretical Studies of 3,4 Difluorooxolane 2,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.org It provides a balance between accuracy and computational cost, making it suitable for a range of molecular systems. For 3,4-Difluorooxolane-2,5-dione, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), would be employed to determine its optimized molecular geometry and electronic properties. scirp.orgscispace.com

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. scispace.com For fluorinated compounds, the introduction of fluorine atoms, which are highly electronegative, is expected to lower both the HOMO and LUMO energy levels and potentially increase the HOMO-LUMO gap, suggesting enhanced stability. emerginginvestigators.org

Table 1: Illustrative DFT-Calculated Electronic Properties for a Generic Oxolane-2,5-dione and a Hypothetical Fluorinated Analog

| Property | Generic Oxolane-2,5-dione (Hypothetical) | This compound (Hypothetical) |

| HOMO Energy (eV) | -8.5 | -9.2 |

| LUMO Energy (eV) | -1.2 | -1.8 |

| HOMO-LUMO Gap (eV) | 7.3 | 7.4 |

| Dipole Moment (Debye) | 3.5 | 2.8 |

Note: This table is for illustrative purposes to demonstrate the expected trends upon fluorination and is not based on actual computed data for this compound.

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. Using the optimized geometry from DFT calculations, the harmonic vibrational frequencies of this compound can be computed. researchgate.net These calculated frequencies correspond to the normal modes of vibration of the molecule. For cyclic anhydrides, characteristic vibrational modes include symmetric and asymmetric C=O stretching, C-O-C stretching, and ring deformation modes. spectroscopyonline.com

Due to the approximations inherent in the harmonic model, calculated frequencies are often systematically higher than experimental values. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. researchgate.net The predicted IR and Raman intensities for each vibrational mode can also be calculated, aiding in the assignment of peaks in the experimental spectra. researchgate.net For fluorinated molecules, the C-F stretching vibrations would be expected to appear as strong bands in the IR spectrum.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to define atomic interactions and chemical bonds. amercrystalassn.orgwikipedia.org This analysis is based on the topology of the electron density, identifying critical points where the gradient of the density is zero. wiley-vch.depitt.edu

For this compound, a QTAIM analysis would locate bond critical points (BCPs) between atoms, and the properties of the electron density at these points (e.g., electron density, Laplacian of the electron density) would be used to characterize the nature of the chemical bonds. wiley-vch.de This can reveal insights into the covalent and ionic character of bonds, such as the C-F and C-O bonds, and identify any non-covalent interactions within the molecule.

Conformational Analysis and Energy Landscapes

The five-membered ring of this compound is not planar and can adopt various conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is key to describing the molecule's dynamic behavior.

A systematic conformational search would be performed to identify all stable conformations (energy minima) of this compound. This involves exploring the potential energy surface by systematically changing the dihedral angles of the ring. For each identified conformer, a geometry optimization and frequency calculation would be performed to confirm that it is a true energy minimum. researchgate.net The relative energies of these conformers, including corrections for zero-point vibrational energy, would determine the most stable conformation (the global minimum) and the populations of other low-energy conformers at a given temperature. In substituted five-membered rings, the substituents can exist in either axial or equatorial-like positions, leading to different stereoisomers with distinct energies.

The interconversion between different conformers of the oxolane ring occurs through a process known as ring puckering. nih.gov The energy barriers associated with these conformational changes can be determined by locating the transition state structures on the potential energy surface that connect the energy minima. mdpi.com These transition states are saddle points on the energy landscape. The height of the energy barrier provides information about the flexibility of the ring and the rate of interconversion between conformers. For a substituted ring like this compound, the puckering dynamics can be complex, and computational studies are essential for mapping out the entire energy landscape. nih.govresearchgate.net

Reaction Pathway Modeling and Transition State Characterization of this compound

Computational modeling serves as a powerful tool to elucidate the complex reaction mechanisms of this compound at an atomic level. Through the application of quantum chemical methods, it is possible to map out the potential energy surfaces for various transformations, identify key intermediates, and characterize the transition states that govern the reaction rates.

Computational Simulation of Ring-Opening and Derivatization Reaction Mechanisms

The reactivity of this compound is largely dictated by the susceptibility of its anhydride (B1165640) ring to nucleophilic attack. Computational simulations, often employing density functional theory (DFT), are instrumental in modeling the mechanisms of these reactions.

Ring-Opening Mechanisms: The fundamental reaction of this compound involves the opening of the oxolane ring. This can be initiated by various nucleophiles, such as water, alcohols, or amines. Theoretical studies on analogous compounds, like succinic anhydride, reveal that the ring-opening can proceed through different pathways, including concerted and stepwise mechanisms. acs.org For this compound, the presence of highly electronegative fluorine atoms is expected to significantly enhance the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

Computational models can simulate the approach of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent cleavage of the C-O bond in the ring can be mapped to determine the energy barriers associated with this process. The stability of the resulting ring-opened product can also be assessed. For instance, in the aminolysis of succinic anhydride, a concerted mechanism is often favored over a stepwise one. acs.org

Derivatization Reactions: Beyond simple ring-opening, this compound can undergo various derivatization reactions. These are crucial for the synthesis of more complex molecules. Fluorinated anhydrides, such as pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA), are commonly used as derivatizing agents in analytical chemistry. researchgate.net Computational modeling can predict the feasibility and outcome of such reactions involving this compound.

For example, the reaction with an alcohol would lead to the formation of an ester, while reaction with an amine would yield an amide. Theoretical simulations can help in understanding the role of catalysts, such as amine bases or acids, in facilitating these transformations by lowering the activation energy of the transition state. acs.org

Prediction of Kinetic and Thermodynamic Parameters

A significant advantage of computational chemistry is its ability to predict kinetic and thermodynamic parameters that are often challenging to measure experimentally. For this compound, these parameters provide crucial insights into its reactivity and stability.

Kinetic Parameters: Transition state theory, combined with the calculated energies of reactants and transition states, allows for the prediction of reaction rate constants. For the unimolecular decomposition of a similar compound, succinic anhydride, a concerted fragmentation mechanism leading to CO, CO2, and C2H4 has been predicted with a barrier of 69.6 kcal/mol. nih.gov While the reaction pathway for the difluorinated analogue might differ, this provides a baseline for comparison.

The table below presents hypothetical activation energies for key reactions of this compound, based on known values for related non-fluorinated compounds and the expected electronic effects of fluorine substitution.

| Reaction | Nucleophile/Catalyst | Predicted Activation Energy (kcal/mol) |

| Hydrolysis | Water | 20-25 |

| Alcoholysis | Methanol | 22-28 |

| Aminolysis | Methylamine | 15-20 |

| Thermal Decomposition | - | > 70 |

Note: These are estimated values for illustrative purposes and would require specific computational studies on this compound for validation.

Thermodynamic Parameters: Computational methods can also be used to calculate thermodynamic quantities such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. These values determine the spontaneity and equilibrium position of a reaction. For example, the ring-opening reactions of cyclic anhydrides are generally exothermic and exergonic. Computational modeling of succinic anhydride hydrolysis shows a favorable energy difference between the closed and opened forms. nih.govacs.org The increased ring strain and electrophilicity in this compound would likely result in an even more favorable Gibbs free energy for ring-opening.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide valuable information about static molecular structures and reaction pathways, molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in a condensed phase, such as in solution.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach can reveal how the conformation of the molecule changes and how it interacts with surrounding solvent molecules. For a molecule like this compound, MD simulations can be particularly insightful for understanding:

Conformational Dynamics: The five-membered oxolane ring is not perfectly planar and can adopt various puckered conformations. MD simulations can explore the conformational landscape of the molecule and the energy barriers between different conformers.

Solvent Effects: The choice of solvent can significantly influence the rate and outcome of a reaction. MD simulations can explicitly model the solvent molecules and their interactions with the solute. This allows for the study of solvation shells around the molecule and how the solvent participates in the reaction mechanism, for example, by stabilizing transition states or intermediates through hydrogen bonding.

Transport Properties: MD simulations can also be used to predict macroscopic properties such as diffusion coefficients and viscosity, which are important for understanding the behavior of the compound in a reaction mixture.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies (focused on chemical reactivity)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a compound with its physical properties or biological activity. For this compound, a QSPR study focused on chemical reactivity could provide a predictive model for its behavior in various chemical environments.

A QSPR model for the reactivity of this compound would typically involve the following steps:

Descriptor Calculation: A set of molecular descriptors that quantify different aspects of the molecule's structure would be calculated. For a fluorinated compound, these could include:

Electronic Descriptors: Partial atomic charges, dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com

Topological Descriptors: Molecular weight, connectivity indices. mdpi.com

Quantum Chemical Descriptors: Parameters derived from quantum chemical calculations that describe the molecule's electronic structure and reactivity.

Model Development: A statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the calculated descriptors to an experimental measure of reactivity (e.g., a reaction rate constant).

Model Validation: The predictive power of the QSPR model would be assessed using statistical validation techniques.

For this compound, a QSPR model could be developed to predict its reactivity towards a range of nucleophiles. Such a model would be valuable for screening potential reaction partners and for designing new synthetic routes involving this compound.

The table below lists some of the key molecular descriptors that would be relevant for a QSPR study of this compound's reactivity.

| Descriptor Type | Specific Descriptor | Relevance to Reactivity |

| Electronic | LUMO Energy | Indicates susceptibility to nucleophilic attack |

| Electronic | Partial Charge on Carbonyl Carbon | Quantifies the electrophilicity of the reaction center |

| Steric | Molecular Volume | Influences the accessibility of the reaction site |

| Quantum Chemical | Fukui Functions | Predicts the most likely sites for nucleophilic and electrophilic attack |

Applications of 3,4 Difluorooxolane 2,5 Dione in Advanced Materials and Organic Synthesis

Role in Green Chemistry Initiatives and Sustainable Synthesis (e.g., as a recyclable reagent)

In the broader context of sustainable synthesis, fluorinated compounds are of interest due to the unique properties they can impart to molecules, including enhanced thermal stability and biological activity. However, the synthesis of fluorinated molecules itself can present environmental challenges. The development of synthetic routes that utilize fluorinated building blocks in a highly atom-economical and energy-efficient manner is a key goal of sustainable chemistry. There is ongoing research into making fluorination processes greener and more sustainable, including the potential for recycling fluorinating agents.

Application in Catalyst Development or Ligand Synthesis

Currently, there is a lack of specific documented applications of 3,4-Difluorooxolane-2,5-dione in the development of catalysts or the synthesis of ligands for catalytic processes. The design of ligands is a crucial aspect of catalyst development, as the ligand sphere around a metal center plays a fundamental role in determining the catalyst's activity, selectivity, and stability.

Fluorinated ligands have garnered significant attention in catalysis. The incorporation of fluorine atoms into a ligand's structure can significantly alter its electronic and steric properties. The high electronegativity of fluorine can create electron-deficient metal centers, which can enhance their catalytic activity in various reactions. Furthermore, the unique steric profile and potential for non-covalent interactions of fluorinated substituents can influence the stereoselectivity of a catalytic transformation. While the broader class of fluorinated organic molecules is widely explored for these purposes, the specific use of this compound as a precursor or building block for ligand synthesis has not been reported in the available literature. Research in this area continues to evolve, and the potential utility of novel fluorinated compounds in catalysis remains an active field of investigation.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Atom-Economical Synthetic Routes

The advancement of green chemistry principles necessitates the development of synthetic pathways that are both efficient and minimize waste. Future research into the synthesis of 3,4-Difluorooxolane-2,5-dione should prioritize atom economy, a concept that emphasizes the maximal incorporation of starting materials into the final product.

Current synthetic strategies for fluorinated compounds often involve multi-step processes with the use of hazardous fluorinating agents. A significant area of research will be the development of direct fluorination methods for the oxolane-2,5-dione core or its precursors. The exploration of catalytic C-H fluorination, for instance, could provide a more direct and atom-economical route, reducing the need for pre-functionalized substrates.

Furthermore, investigating one-pot synthesis methodologies, where multiple reaction steps are carried out in the same vessel, could significantly improve efficiency and reduce the environmental impact of production. The development of such routes would be crucial for making this compound more accessible for further research and potential applications.

Exploration of Novel Catalytic Systems for Selective Transformations

The reactivity of the anhydride (B1165640) and the influence of the fluorine substituents in this compound open up a wide range of possibilities for catalytic transformations. Future research should focus on the discovery and development of novel catalytic systems that can selectively modify this molecule.

A key area of interest is the catalytic ring-opening of the anhydride. nitech.ac.jpnih.govnih.govacs.org The development of catalysts that can control the regioselectivity and stereoselectivity of this reaction would be highly valuable for the synthesis of complex fluorinated molecules. For example, enantioselective catalysis could be employed to produce chiral building blocks for the pharmaceutical and agrochemical industries.

Another promising avenue is the use of transition metal catalysts to perform cross-coupling reactions at the C-F bonds, although this is generally challenging. However, advancements in this area could allow for the direct functionalization of the oxolane ring, providing access to a diverse range of derivatives with unique properties.

Advanced In Situ Spectroscopic Studies of Reaction Intermediates and Transition States

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and designing new ones. Advanced in situ spectroscopic techniques can provide invaluable insights into the transient species that are formed during a chemical transformation.

Techniques such as rapid-injection NMR, stopped-flow IR, and Raman spectroscopy could be employed to monitor the progress of reactions in real-time. This would allow for the identification of reaction intermediates and the determination of kinetic parameters. For instance, in a catalytic ring-opening reaction, in situ spectroscopy could help to elucidate the structure of the catalyst-substrate complex and the nature of the transition state.

The use of 19F NMR spectroscopy will be particularly important for studying the behavior of the fluorine atoms during reactions. nih.govacs.org This technique can provide detailed information about the electronic environment of the fluorine nuclei, which can be used to probe changes in bonding and structure.

Expanding Applications in Emerging Materials Science Fields

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic effects, make fluorinated compounds highly attractive for applications in materials science. researchgate.netrsc.org Future research should explore the potential of this compound and its derivatives in emerging fields like electrolytes and functional coatings.

Electrolytes for Batteries: Fluorinated carbonates and esters are known to enhance the performance and safety of lithium-ion batteries. oaepublish.comcip.com.cnacs.orgresearchgate.netresearchgate.netacs.orgscispace.comgoogle.commdpi.comnih.gov The strong electron-withdrawing nature of fluorine can increase the oxidative stability of the electrolyte, enabling the use of high-voltage cathodes. Furthermore, fluorinated compounds can contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode, which is crucial for long-term cycling stability. Research into using this compound as an electrolyte additive or co-solvent could lead to the development of safer and more efficient energy storage devices.

Functional Coatings: Fluorinated polymers are widely used for creating surfaces with low surface energy, leading to properties such as water and oil repellency, anti-fouling, and reduced friction. researchgate.netrsc.orgmdpi.compaint.orgresearchgate.netagcchem.commdpi.commdpi.comyoutube.com The ring-opening of this compound with suitable co-monomers could be a pathway to novel fluorinated polymers. These polymers could then be used to formulate functional coatings for a variety of applications, from self-cleaning surfaces on buildings to low-friction coatings in medical devices.

Integration of Advanced Theoretical Predictions to Guide Experimental Design and Discovery

Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules and materials. nih.govacs.orgmit.edupittcon.orgethz.chnih.govrsc.org The integration of advanced theoretical predictions with experimental work will be crucial for efficiently exploring the potential of this compound.

Density functional theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule, as well as its reactivity. For example, computational modeling can help to identify the most likely sites for nucleophilic or electrophilic attack, guiding the design of selective chemical transformations. Theoretical calculations can also be used to predict the properties of polymers derived from this compound, such as their thermal stability and surface energy. This would allow for the in silico screening of potential candidates for specific applications before undertaking resource-intensive experimental synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.